3-溴-L-酪氨酸

描述

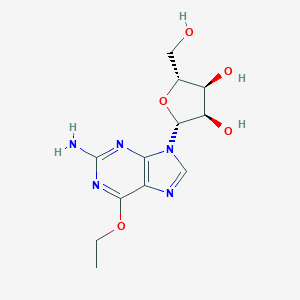

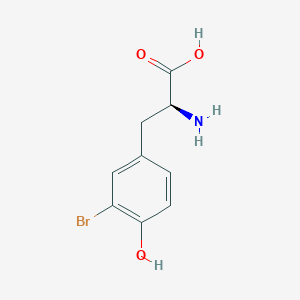

3-Bromo-L-tyrosine is an analog of the amino acid tyrosine, characterized by the presence of a bromine atom. It has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

- Koga, Juang, and Yamada (1978) described a stereochemical study involving the deaminative bromination of 3, 5-dichloro-L-tyrosine, which is closely related to the synthesis of 3-Bromo-L-tyrosine, demonstrating the involvement of neighboring group participation in the bromination process (Koga, Juang, & Yamada, 1978).

- Stewart et al. (2004) reported a direct synthesis method for 3,5-Dibromo-O-methyl-L-tyrosine, which is similar to 3-Bromo-L-tyrosine, using bromine in aqueous hydrochloric acid (Stewart et al., 2004).

Molecular Structure Analysis

- Frey, Koetzle, Lehmann, and Hamilton (1973) conducted a neutron diffraction structure determination of L-tyrosine and its hydrochloride, providing insights into the molecular structure of tyrosine derivatives, which would be relevant for understanding the structure of 3-Bromo-L-tyrosine (Frey et al., 1973).

Chemical Reactions and Properties

- Hasegawa and Shinohara (1998) synthesized 2,6-dibromo-L-tyrosine, a compound similar to 3-Bromo-L-tyrosine, and studied its chemical reactions, including enantioselective hydrolysis (Hasegawa & Shinohara, 1998).

- Wu, Chen, D'avignon, and Hazen (1999) explored the formation of 3-bromotyrosine and 3,5-dibromotyrosine during protein oxidation by eosinophil peroxidase, which provides insight into the bromination reactions of tyrosine derivatives (Wu et al., 1999).

Physical Properties Analysis

- The physical properties of 3-Bromo-L-tyrosine can be inferred from studies on L-tyrosine and its derivatives. For example, the neutron diffraction study by Frey et al. (1973) provides a basis for understanding the crystalline structure and bonding in tyrosine-related compounds (Frey et al., 1973).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, can be inferred from the synthesis and reaction studies. For instance, the study by Hasegawa and Shinohara (1998) on the synthesis of 2,6-dibromo-L-tyrosine provides insights into the chemical behavior of brominated tyrosine compounds (Hasegawa & Shinohara, 1998).

科学研究应用

炎症、氧化应激和癌症的生物标志物

3-溴-L-酪氨酸已被鉴定为炎症、氧化应激和癌症的潜在生物标志物 . 它可以在生物样本中以令人满意的特异性和灵敏度进行定量 . 这使得它成为医学研究和诊断中宝贵的工具。

液相色谱-串联质谱法 (LC-MS/MS) 中的应用

3-溴-L-酪氨酸可用于基于 LC-MS/MS 的方法,用于同时分析游离的 3-硝基-L-酪氨酸 (3-NT)、3-氯-L-酪氨酸 (3-CT) 和 3-溴-L-酪氨酸 (3-BT),而无需通过固相萃取进行提取纯化步骤 . 该方法已在围手术期结直肠癌患者中进行测试 .

在结直肠癌研究中的作用

在一项涉及结直肠癌患者的研究中,发现癌患者的 3-溴-L-酪氨酸水平明显高于健康对照组 . 早期术后 3-溴-L-酪氨酸的动态受手术类型和手术部位感染的存在影响 .

化学结构和性质

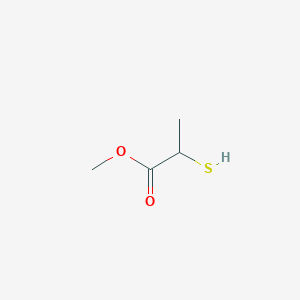

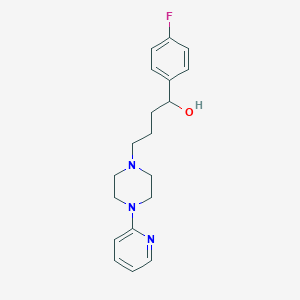

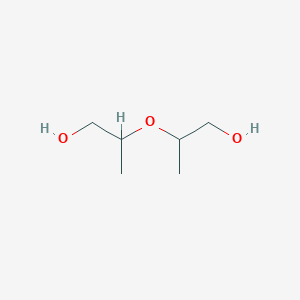

3-溴-L-酪氨酸是一种溴氨基酸,包含一个 L-酪氨酸核心,苯环上的羟基邻位有一个溴取代基 . 了解其化学结构和性质可以帮助在包括药物设计和合成在内的各个研究领域。

在 L-酪氨酸的生物催化衍生中的作用

虽然关于 3-溴-L-酪氨酸在 L-酪氨酸的生物催化衍生中的作用的具体研究有限,但 L-酪氨酸衍生物的更广泛领域在生物催化衍生方面取得了进展 . 鉴于其与 L-酪氨酸的结构相似性,3-溴-L-酪氨酸可能在这些过程中发挥作用。

代谢组学中的潜在应用

鉴于其作为生物标志物的作用及其在 LC-MS/MS 中的应用,3-溴-L-酪氨酸可能在代谢组学研究中使用 . 代谢组学是一个涉及研究涉及代谢物的化学过程的领域,3-溴-L-酪氨酸可以帮助理解这些过程。

作用机制

Target of Action

3-Bromo-L-tyrosine is a derivative of L-tyrosine . It is a bromoamino acid that comprises an L-tyrosine core with a bromo-substituent ortho to the hydroxy group on the benzene ring

Biochemical Pathways

3-Bromo-L-tyrosine is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids . These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . .

Result of Action

3-Bromo-L-tyrosine and 3,5-dibromo-L-tyrosine are produced by the action of myeloperoxidase in humans, and serve as markers in urine for immune stimulation and oxidative stress . They are also useful intermediates in the synthesis of some marine bromotyrosine alkaloids . .

安全和危害

未来方向

3-Bromo-L-tyrosine serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It has potential applications in various fields, including the development of new labeling reagents with improved properties such as increased specificity and reduced toxicity . It is hoped that this method will become an integral part of the field of enzyme engineering in the future .

属性

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38739-13-8 | |

| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Bromo-L-tyrosine as a biomarker in clinical research?

A1: 3-Bromo-L-tyrosine (3-BT) has been investigated as a potential biomarker for inflammation, oxidative stress, and cancer. A study analyzing plasma samples from colorectal cancer patients found significantly elevated levels of 3-BT compared to healthy controls. [] Interestingly, 3-BT levels were lower in patients with advanced cancer, suggesting its potential role in disease progression. [] Furthermore, the study highlighted that 3-BT dynamics in the early postoperative period were influenced by surgical procedures and postoperative complications like surgical site infections. []

Q2: How is 3-Bromo-L-tyrosine incorporated into natural products?

A2: 3-Bromo-L-tyrosine serves as a building block in the biosynthesis of certain natural products, particularly in marine organisms. For instance, it is a precursor to miuraenamide A, a cyclodepsipeptide with antifungal properties produced by the myxobacterium Paraliomyxa miuraensis. [] The biosynthesis of miuraenamide A involves a halogenase enzyme that specifically incorporates bromine onto the tyrosine residue. []

Q3: Can you elaborate on the analytical techniques employed in studying 3-Bromo-L-tyrosine?

A3: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a key analytical method for quantifying 3-Bromo-L-tyrosine in biological samples like plasma. [] This technique enables sensitive and specific detection of 3-BT, even without an extract purification step. [] Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of 3-BT alongside other halogenated tyrosine derivatives, demonstrating its utility in studying these compounds in a biological context. []

Q4: What is the role of 3-Bromo-L-tyrosine in the development of new antibiotics?

A4: The discovery of 3-Bromo-L-tyrosine within the structure of miuraenamide A highlights its importance in the development of new antibiotics. [] Miuraenamide A exhibits antifungal activity, and understanding the biosynthetic pathway involving 3-BT could lead to producing novel analogs with enhanced activity or a broader spectrum of action. [] Furthermore, manipulating the biosynthetic gene cluster responsible for miuraenamide A production could lead to the development of more efficient production methods for this antibiotic. []

Q5: Are there studies examining the conformational properties of peptides containing 3-Bromo-L-tyrosine?

A5: Research has explored the conformational behavior of peptides containing 3-Bromo-L-tyrosine. One study investigating the circular dichroic (CD) spectra of poly(L-tyrosine, 3-bromo-L-tyrosine) in trimethylphosphate revealed a two-component behavior. [] This suggests that both L-tyrosine and 3-Bromo-L-tyrosine maintain their distinct side-chain conformations within the peptide structure. [] The findings provide valuable insights into the structural implications of incorporating 3-Bromo-L-tyrosine into peptides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)